Cas no 1263314-16-4 (4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine)

4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine
- 4,6-dichloro-5-ethyl-2-methylsulfonylpyrimidine
- 4,6-bis(chloranyl)-5-ethyl-2-methylsulfonyl-pyrimidine
- C7H8Cl2N2O2S
- 4,6-Dichloro-5-ethyl-2-(methanesulfonyl)pyrimidine
- FCH1406249
- AK122869
- AX8247047
- Y3216
- 2-Methylsulfonyl-4,6-dichloro-5-ethylpyrimidine
- Pyrimidine, 4,6-dichloro-5-ethyl-2-(methylsulfonyl)-
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- MDL: MFCD11846228
- インチ: 1S/C7H8Cl2N2O2S/c1-3-4-5(8)10-7(11-6(4)9)14(2,12)13/h3H2,1-2H3
- InChIKey: GHQHLNPDZLZVLB-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(N=C(N=1)S(C([H])([H])[H])(=O)=O)Cl)C([H])([H])C([H])([H])[H]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 279
- トポロジー分子極性表面積: 68.3
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H320-H335
- 警告文: P261-P280-P301+P312-P302+P352-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,2-8°C
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1214626-250mg |
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine |
1263314-16-4 | 95% | 250mg |
¥1380.00 | 2024-08-09 | |
TRC | D436398-10mg |
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine |
1263314-16-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
Ambeed | A141656-1g |
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine |
1263314-16-4 | 95% | 1g |
$241.0 | 2024-04-25 | |
abcr | AB490691-1 g |
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine; . |
1263314-16-4 | 1g |
€557.90 | 2022-07-29 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WN472-200mg |
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine |
1263314-16-4 | 95+% | 200mg |
684.0CNY | 2021-07-14 | |
Chemenu | CM167204-250mg |
4,6-dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine |
1263314-16-4 | 95% | 250mg |
$117 | 2023-02-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WN472-250mg |
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine |
1263314-16-4 | 95+% | 250mg |
1198CNY | 2021-05-07 | |
A2B Chem LLC | AA36912-1g |
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine |
1263314-16-4 | 95% | 1g |
$154.00 | 2024-01-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1214626-1g |
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine |
1263314-16-4 | 95% | 1g |
¥3437.00 | 2024-08-09 | |
eNovation Chemicals LLC | D745639-250mg |
Pyrimidine, 4,6-dichloro-5-ethyl-2-(methylsulfonyl)- |
1263314-16-4 | 95+% | 250mg |
$175 | 2024-06-08 |
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine 関連文献
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidineに関する追加情報
Introduction to 4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine (CAS No. 1263314-16-4) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine, identified by the CAS number 1263314-16-4, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyrimidine class, a scaffold widely recognized for its role in the development of pharmaceuticals, particularly those targeting cancer, inflammation, and infectious diseases. The presence of multiple functional groups, including chloro substituents at the 4 and 6 positions, an ethyl group at the 5 position, and a methylsulfonyl group at the 2 position, contributes to its unique reactivity and utility in synthetic chemistry.
The chemical structure of 4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine features a pyrimidine core with electron-withdrawing and electron-donating groups strategically positioned to influence its interactions with biological targets. The chloro groups enhance electrophilicity, making the molecule a valuable intermediate in nucleophilic substitution reactions, while the methylsulfonyl group introduces a strong electron-withdrawing effect that can modulate binding affinities. These features have been exploited in recent studies to develop novel derivatives with enhanced pharmacological properties.
In recent years, there has been a surge in research focused on pyrimidine-based inhibitors due to their broad spectrum of biological activities. For instance, derivatives of pyrimidine have been extensively studied for their potential as kinase inhibitors, which are critical in cancer therapy. The synthetic utility of 4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine lies in its ability to serve as a precursor for constructing more complex molecules through various transformations. Researchers have leveraged this compound to synthesize analogs that exhibit inhibitory effects on enzymes such as Janus kinases (JAKs) and tyrosine kinases. These kinases are aberrantly activated in several diseases, making them attractive therapeutic targets.
One of the most compelling aspects of 4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine is its role in developing small-molecule modulators of transcription factors. Pyrimidine derivatives have been shown to interfere with the binding of transcription factors to DNA, thereby regulating gene expression. This mechanism has implications not only in cancer treatment but also in inflammatory disorders and metabolic diseases. Recent studies have demonstrated that compounds derived from this scaffold can selectively inhibit the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammation. By targeting NF-κB signaling pathways, these derivatives offer a promising approach to modulate inflammatory responses.
The pharmacokinetic profile of 4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine and its derivatives is another area of active investigation. Understanding how these molecules are absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing their therapeutic efficacy. Computational modeling techniques have been employed to predict the ADME properties of pyrimidine-based compounds before experimental validation. These models take into account factors such as molecular weight, lipophilicity, solubility, and metabolic stability to provide insights into drug-like characteristics. Preliminary studies suggest that modifications to the functional groups on 4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine can significantly influence its pharmacokinetic behavior.
In addition to its applications in drug discovery, 4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine has found utility in agrochemical research. Pyrimidine derivatives are known for their herbicidal and fungicidal properties due to their ability to disrupt essential biological processes in plants and fungi. Researchers have synthesized novel agrochemicals based on this scaffold that exhibit improved efficacy against resistant strains while maintaining environmental safety. The structural diversity offered by this compound allows for fine-tuning of its biological activity through rational design approaches.
The development of high-throughput screening (HTS) platforms has accelerated the discovery of new bioactive compounds derived from 4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine. HTS enables researchers to rapidly test thousands of compounds against various biological targets simultaneously. This approach has led to the identification of several lead compounds with promising therapeutic potential. Further optimization through structure-based drug design has refined these leads into candidates suitable for clinical evaluation.
Recent advances in bioconjugation techniques have opened new avenues for utilizing 4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine as a building block for biotherapeutics. By linking this compound to antibodies or other biomolecules via linkers such as disulfide bonds or enzymatically cleavable moieties, researchers can create targeted therapies with enhanced specificity and efficacy. These bioconjugates are being explored for treating cancers by delivering cytotoxic agents directly to tumor cells while minimizing systemic toxicity.
The role of computational chemistry in designing derivatives of 4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine cannot be overstated. Molecular modeling tools allow researchers to predict how different structural modifications will affect biological activity without conducting extensive experimental trials. This approach not only saves time but also reduces costs associated with drug development. By integrating experimental data with computational predictions, scientists can make informed decisions about which derivatives warrant further investigation.
In conclusion,4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine (CAS No. 1263314-16) is a versatile compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features make it an excellent starting point for developing novel bioactive molecules targeting various diseases including cancer and inflammation-related disorders. As research continues to uncover new applications for this compound,4,6-Dichloro-pyrimidinyl derivative will undoubtedly play an important role in advancing chemical biology and medicinal chemistry.
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